4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethoxy group, an imidazo[2,1-b][1,3]thiazole moiety, and a benzene sulfonamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes.
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to exhibit antitumor potential by inhibiting the growth of cancer cells .
Biochemical Pathways
Imidazole and thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Imidazole and thiazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
- 4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-carboxamide
Uniqueness
4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, imidazo[2,1-b][1,3]thiazole core, and sulfonamide moiety collectively contribute to its potential as a versatile compound in various applications .
Biological Activity
4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O3S2 with a molecular weight of approximately 337.42 g/mol. The structure includes:
- Imidazo[2,1-b][1,3]thiazole core : This heterocyclic system contributes to the compound's biological activity.
- Sulfonamide group : Known for its antibacterial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For example:
- Antitubercular Activity : In studies evaluating similar compounds, several imidazo derivatives demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
Anticancer Potential
The imidazo[2,1-b][1,3]thiazole framework has been associated with anticancer activities:
- Mechanism of Action : Compounds within this class have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival pathways .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Related studies have shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms with varying potencies . For instance, certain derivatives exhibited inhibition constants (K_i) in the micromolar range against hCA II.
Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of imidazo[2,1-b][1,3]thiazole derivatives found that modifications to the aromatic rings significantly affected their biological activity. The introduction of electron-withdrawing groups enhanced antitubercular activity while electron-donating groups diminished it .
Study 2: Cytotoxicity Assessment
In cytotoxicity evaluations against human cancer cell lines, compounds structurally related to this compound showed low toxicity to normal cell lines while maintaining efficacy against cancer cells . This selectivity is crucial for therapeutic applications.
Data Summary Table
Properties
IUPAC Name |
4-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-12-3-5-13(6-4-12)22(18,19)15-9-11-10-17-7-8-21-14(17)16-11/h3-8,10,15H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZVWCLEPVVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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